molecular formula C12H14O4 B12287343 4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester CAS No. 71780-41-1

4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester

Cat. No.: B12287343
CAS No.: 71780-41-1
M. Wt: 222.24 g/mol
InChI Key: CVTQJSYLNJUYHF-UHFFFAOYSA-N
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Description

4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester is a chemical compound belonging to the benzodioxin family This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a carboxylic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide and sodium bicarbonate in acetonitrile . The process involves room temperature amidation of the synthesized benzodioxinones with primary amines, resulting in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodioxin compounds, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

71780-41-1

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2,2-dimethyl-4H-1,3-benzodioxine-7-carboxylate

InChI

InChI=1S/C12H14O4/c1-12(2)15-7-9-5-4-8(11(13)14-3)6-10(9)16-12/h4-6H,7H2,1-3H3

InChI Key

CVTQJSYLNJUYHF-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2=C(O1)C=C(C=C2)C(=O)OC)C

Origin of Product

United States

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